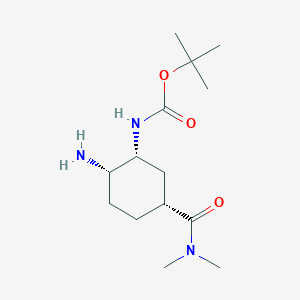

tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate

Descripción general

Descripción

This compound, also known as (1R,2S,5R)-tert-Butyl Edoxaban, is an impurity of Edoxaban . Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor . The IUPAC name for this compound is tert-butyl N-[(1R,2S,5R)-2-[[2-[(5-chloropyridin-2-yl)amino]-2-oxoacetyl]amino]-5-(dimethylcarbamoyl)cyclohexyl]carbamate .

Molecular Structure Analysis

The molecular formula of this compound is C21H30ClN5O5 . The structure of this compound can be represented by the SMILES notation: ClC1=CC=C(NC(C(N[C@@H]2C@H©C)=O)CC@HC)=O)CC2)=O)=O)N=C1 .Physical And Chemical Properties Analysis

The molecular weight of this compound is 467.96 . It is recommended to be stored at -20°C . The density is 1.3±0.1 g/cm3 .Aplicaciones Científicas De Investigación

Pharmaceutical Reference Standards

This compound is used as a reference standard in the pharmaceutical industry . Reference standards are used to ensure the quality and consistency of pharmaceutical products. They are used for method validation, quality control, and stability testing .

Analytical Method Development

“(1R, 2S, 5R)-tert-Butyl Edoxaban” can be used for the analytical method development . Analytical methods are procedures that describe how to perform an analysis. This could involve steps for sample preparation, measurement, and data analysis .

Method Validation (AMV)

This compound is also used for method validation . Method validation is the process used to confirm that the analytical procedure employed for a specific test is suitable for its intended use .

Quality Control (QC) Application

“(1R, 2S, 5R)-tert-Butyl Edoxaban” is used in Quality Control (QC) applications . QC is a process by which entities review the quality of all factors involved in production. In the pharmaceutical industry, QC refers to the process of ensuring that products meet certain thresholds for efficacy and safety .

Impurity Analysis

“(1R,2S,5R)-tert-Butyl Edoxaban” is an impurity of Edoxaban . Therefore, it can be used in impurity analysis, which is a critical consideration in the pharmaceutical industry. Impurity analysis involves the detection, identification, and quantification of impurities in drug substances or drug products .

Anticoagulant Medication

Edoxaban is an anticoagulant medication and a direct factor Xa inhibitor . Therefore, “(1R,2S,5R)-tert-Butyl Edoxaban”, being an impurity of Edoxaban, is indirectly associated with the research and development of anticoagulant medications .

Mecanismo De Acción

Target of Action

The primary target of “tert-Butyl ((1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is Factor Xa , a key enzyme in the coagulation cascade . Factor Xa plays a crucial role in the conversion of prothrombin to thrombin, which subsequently leads to the formation of fibrin clots .

Mode of Action

This compound acts as a direct inhibitor of Factor Xa . By binding to Factor Xa, it prevents the conversion of prothrombin to thrombin, thereby inhibiting the formation of fibrin clots .

Biochemical Pathways

The inhibition of Factor Xa disrupts the coagulation cascade, specifically the common pathway. This prevents the formation of a fibrin clot, which is the final product of the cascade . The downstream effect is a reduction in thrombus formation, which can be beneficial in conditions where there is a risk of thrombosis .

Pharmacokinetics

As a direct factor xa inhibitor, it is expected to have good bioavailability and a rapid onset of action . The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would need to be further studied to provide a comprehensive understanding.

Result of Action

The molecular and cellular effects of the compound’s action result in a decreased ability for blood to clot. This can prevent the formation of harmful clots in blood vessels, which can lead to conditions such as deep vein thrombosis or pulmonary embolism .

Propiedades

IUPAC Name |

tert-butyl N-[(1R,2S,5R)-2-amino-5-(dimethylcarbamoyl)cyclohexyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JCHIBKSSZNWERE-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(CCC1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1C[C@@H](CC[C@@H]1N)C(=O)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H27N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

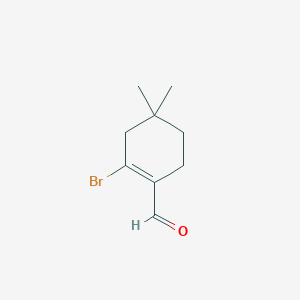

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(6-amino-9H-purin-9-yl)ethyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B1381302.png)

![(4aS,7aS)-4-((R)-1-phenylethyl)-6-tosylhexahydropyrrolo[3,4-b][1,4]oxazin-3(2H)-one](/img/structure/B1381306.png)

![5-bromo-4-chloro-1-methyl-1H-benzo[d][1,2,3]triazole](/img/structure/B1381311.png)

![(6aS,9aR)-tert-butyl 2-(methylsulfonyl)-6a,7,9,9a-tetrahydropyrrolo[3',4':5,6]thiopyrano[4,3-d]pyrimidine-8(5H)-carboxylate 6,6-dioxide](/img/structure/B1381315.png)

![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B1381317.png)